molecular formula C11H16O B14316878 1-Methylidenespiro[4.5]decan-2-one CAS No. 111689-29-3

1-Methylidenespiro[4.5]decan-2-one

Katalognummer: B14316878
CAS-Nummer: 111689-29-3
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: CUUYFDGXVSJPOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C10H16O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methylidenespiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition reaction of 5-methylene-2(5H)-furanone with dienes such as butadiene. This reaction yields bicyclic and tricyclic spiroadducts, which can be further transformed into the desired spiro compound through hydrogenation, reduction of the carbonyl group, and Michael addition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by subsequent chemical transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylidenespiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methylidenespiro[4.5]decan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Methylidenespiro[4.5]decan-2-one can be compared with other spiro compounds such as:

    1-Methyl-1-azaspiro[4.5]decan-2-one: This compound has a nitrogen atom in the spiro ring, which imparts different chemical and biological properties.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

111689-29-3

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

4-methylidenespiro[4.5]decan-3-one

InChI

InChI=1S/C11H16O/c1-9-10(12)5-8-11(9)6-3-2-4-7-11/h1-8H2

InChI-Schlüssel

CUUYFDGXVSJPOZ-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(=O)CCC12CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.